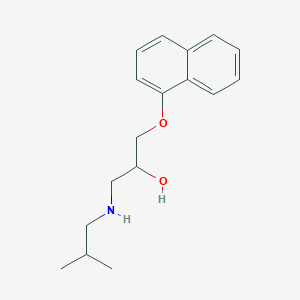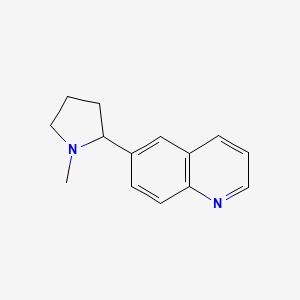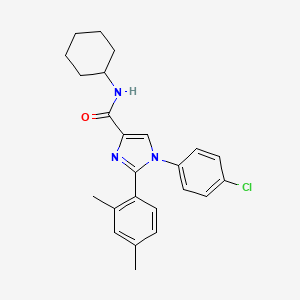
ATP,Gamma S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5’-O-(3-thiotriphosphate) (ATP, Gamma S) is a modified form of adenosine triphosphate where one of the oxygen atoms in the gamma phosphate group is replaced by a sulfur atom. This modification makes ATP, Gamma S resistant to hydrolysis by phosphatases and ATPases, making it a valuable tool in biochemical and molecular biology research.
Preparation Methods
Synthetic Routes and Reaction Conditions
ATP, Gamma S can be synthesized through a multi-step chemical process. The synthesis typically involves the thiophosphorylation of adenosine diphosphate (ADP) to form adenosine-5’-O-(3-thiotriphosphate). The reaction conditions often require the presence of thiophosphoryl chloride and a suitable base to facilitate the substitution of the oxygen atom with a sulfur atom .
Industrial Production Methods
Industrial production of ATP, Gamma S involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to separate and purify the desired product from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
ATP, Gamma S undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate for kinases, transferring the thiophosphate group to target proteins.
Hydrolysis: Although resistant to hydrolysis, it can still undergo slow hydrolysis under specific conditions.
Substitution: The thiophosphate group can be substituted with other chemical groups under certain conditions.
Common Reagents and Conditions
Kinase Reactions: ATP, Gamma S is commonly used in kinase reactions with reagents such as magnesium chloride and kinase enzymes.
Alkylation: p-Nitrobenzyl mesylate is used to alkylate the thiophosphorylation site on substrates .Major Products Formed
Thiophosphorylated Proteins: These are the primary products formed when ATP, Gamma S is used in kinase reactions.
Scientific Research Applications
ATP, Gamma S has a wide range of applications in scientific research:
Biochemistry: It is used to study kinase-substrate relationships and protein phosphorylation.
Molecular Biology: It serves as a substrate for RNA-stimulated nucleotide hydrolysis and RNA unwinding activities.
Medicine: It is used to investigate the role of ATP in cellular signaling and energy metabolism.
Industry: It is employed in the development of kinase inhibitors and other therapeutic agents
Mechanism of Action
ATP, Gamma S exerts its effects by acting as a non-hydrolyzable analog of ATP. It binds to the active sites of kinases and other ATP-dependent enzymes, allowing the transfer of the thiophosphate group to target molecules. This modification makes the target molecules resistant to dephosphorylation by phosphatases, thereby stabilizing the phosphorylated state and enabling detailed study of phosphorylation-dependent processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-O-(3-thiotriphosphate): Similar to ATP, Gamma S but with different substitution patterns.
Adenosine-5’-O-(3-thiotriphosphate), Tetralithium Salt: Another thiophosphate analog with different counterions.
Uniqueness
ATP, Gamma S is unique due to its resistance to hydrolysis and its ability to act as a stable analog of ATP in biochemical reactions. This makes it particularly useful for studying phosphorylation processes and developing kinase inhibitors .
Properties
Molecular Formula |
C10H16N5O12P3S |
|---|---|
Molecular Weight |
523.25 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31) |
InChI Key |
NLTUCYMLOPLUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B10794936.png)

![2-[(1R,11S,13S,17S,18R,20R,27S,29R,30R,31S,35E)-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaen-35-ylidene]ethan-1-ol](/img/structure/B10794951.png)

![1-(4,4,7-Trimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine](/img/structure/B10794962.png)
![(1S,11S,13S,18R,20R,27S,29R,30R,31S,35E)-35-(2-hydroxyethylidene)-14,26-bis[(4-nitrophenyl)methyl]-19-phenyl-21-oxa-8,14,19,26-tetraazadecacyclo[24.5.2.2^{11,14}.0^{1,27}.0^{2,7}.0^{8,31}.0^{10,18}.0^{13,17}.0^{20,30}.0^{24,29}]pentatriaconta-2,4,6,9,23-pentaene-14,26-diium dibromide](/img/structure/B10794973.png)
![(4-[3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]phenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B10794980.png)
![methyl (1R,2S,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10794987.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-(phenylcarbamoylhydrazinylidene)methyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B10794996.png)
![(1S,9R,18R,19S,21R,22R,23R,25R,32S,34R,35R,36S)-15,31-bis(naphthalen-2-ylmethyl)-24-phenyl-10,26-dioxa-8,15,24,31-tetraazaundecacyclo[29.5.2.0^{1,32}.0^{2,7}.0^{8,36}.0^{9,22}.0^{13,21}.0^{15,19}.0^{18,23}.0^{25,35}.0^{29,34}]octatriaconta-2,4,6,12,28-pentaene-15,31-diium dibromide](/img/structure/B10795001.png)

![But-2-enedioic acid;1-(4,4,7-trimethylindeno[1,2-b]pyrrol-1-yl)propan-2-amine](/img/structure/B10795011.png)


